molecular formula C20H30Cl2N4O2 B12312670 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

Cat. No.: B12312670
M. Wt: 429.4 g/mol
InChI Key: MKKKXYKHTVNGKK-UHFFFAOYSA-N
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Description

8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[45]decane-2,4-dione dihydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are reacted under controlled conditions to form the spiro compound.

    Introduction of the benzyl group: This step involves the alkylation of the intermediate compound with benzyl chloride in the presence of a base.

    Formation of the piperidinylmethyl group: This is typically achieved through a reductive amination reaction, where the appropriate aldehyde or ketone is reacted with piperidine in the presence of a reducing agent.

    Final purification: The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used in the development of new drugs and in the study of drug-receptor interactions.

    Biochemistry: It is used as a tool to study enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Uniqueness

8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spiro linkage and the presence of both benzyl and piperidinylmethyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H30Cl2N4O2

Molecular Weight

429.4 g/mol

IUPAC Name

8-benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride

InChI

InChI=1S/C20H28N4O2.2ClH/c25-18-20(22-19(26)24(18)15-17-6-10-21-11-7-17)8-12-23(13-9-20)14-16-4-2-1-3-5-16;;/h1-5,17,21H,6-15H2,(H,22,26);2*1H

InChI Key

MKKKXYKHTVNGKK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O.Cl.Cl

Origin of Product

United States

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